molecular formula C20H18N2O2 B14155686 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol CAS No. 439093-25-1

2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol

Cat. No.: B14155686
CAS No.: 439093-25-1
M. Wt: 318.4 g/mol
InChI Key: BXTTUPQTFCAATL-UHFFFAOYSA-N
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Description

2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is an organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a dihydroquinazolin-4-ol moiety. It is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxynaphthalene and anthranilic acid.

    Formation of Intermediate: The initial step involves the reaction of 2-ethoxynaphthalene with anthranilic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazolinone ring.

    Reduction: The final step involves the reduction of the quinazolinone to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can further modify the dihydroquinazolin-4-ol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Modified dihydroquinazolin-4-ol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxynaphthalen-1-yl)-indan-1,3-dione: Similar in structure but with different functional groups.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with distinct chemical properties.

Uniqueness

2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is unique due to its specific combination of a naphthalene ring and a dihydroquinazolin-4-ol moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

439093-25-1

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-ethoxynaphthalen-1-yl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C20H18N2O2/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-21-16-10-6-5-9-15(16)20(23)22-19/h3-12,19,21H,2H2,1H3,(H,22,23)

InChI Key

BXTTUPQTFCAATL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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